Trimethylene dinitrate

Description

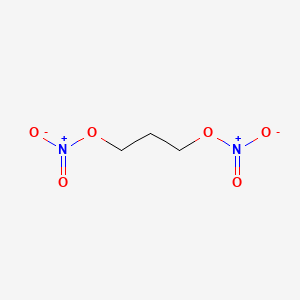

Structure

3D Structure

Properties

CAS No. |

3457-90-7 |

|---|---|

Molecular Formula |

C3H6N2O6 |

Molecular Weight |

166.09 g/mol |

IUPAC Name |

3-nitrooxypropyl nitrate |

InChI |

InChI=1S/C3H6N2O6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2 |

InChI Key |

KOSAMXZBGUIISK-UHFFFAOYSA-N |

Canonical SMILES |

C(CO[N+](=O)[O-])CO[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies of Trimethylene Dinitrate and Precursors

Established Synthetic Routes to 1,3-Propanediol (B51772)

1,3-Propanediol is a valuable chemical intermediate used in the production of polymers such as polytrimethylene terephthalate (B1205515) (PTT). mdpi.com Its synthesis can be achieved through various chemical and biological pathways.

A promising and sustainable route to 1,3-propanediol is the catalytic hydrogenolysis of glycerol (B35011), a readily available byproduct from biodiesel production. mdpi.comfrontiersin.org This process involves the selective cleavage of a C-O bond in the glycerol molecule and its replacement with hydrogen. frontiersin.org Achieving high selectivity for 1,3-propanediol is challenging because the formation of its isomer, 1,2-propanediol (1,2-PDO), is thermodynamically more favorable. frontiersin.org

The reaction typically follows a two-step mechanism: an initial dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), followed by the hydrogenation of 3-HPA to 1,3-propanediol. frontiersin.org Effective catalysts for this transformation are bifunctional, possessing both acidic sites for the dehydration step and metallic sites for hydrogen activation and hydrogenation. frontiersin.orgresearchgate.net The most effective and widely studied catalysts are based on platinum-tungsten (Pt-W) and iridium-rhenium (Ir-Re) systems. frontiersin.orgresearchgate.net Tungsten and rhenium components are believed to act as oxophilic promoters that selectively activate the secondary hydroxyl group in glycerol, guiding the reaction towards the desired 1,3-propanediol product. mdpi.comresearchgate.net

Research has explored various supports for these catalysts, including alumina, silica, and titania, to optimize performance. mdpi.comresearchgate.netacs.org For instance, a yield of 43% for 1,3-PDO was achieved using a Pt/WO₃–Al₂O₃ catalyst in a fixed-bed continuous flow reactor. mdpi.com

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Glycerol Conversion (%) | 1,3-PDO Yield (%) |

| Ir-ReOₓ | SiO₂ | 120 | 8.0 | ~80 | ~73 |

| Pt/WO₃ | Al₂O₃ | 150 | 8.0 | 80.1 | 43 |

| Pt-WOₓ | ZrO₂ | 160 | 8.0 | 90.1 | 50.1 |

| Ir-ReOₓ | Rutile TiO₂ | 120 | 8.0 | >99 | 38 |

This table is interactive and presents a summary of research findings on different catalytic systems.

Biotechnological production of 1,3-propanediol from renewable resources like glycerol offers an environmentally friendly alternative to chemical synthesis. icm.edu.plfrontiersin.org This method utilizes microorganisms that can naturally convert glycerol into 1,3-propanediol through fermentation. icm.edu.pl Several bacterial species, including those from the genera Clostridium, Klebsiella, Citrobacter, and Lactobacillus, are known for their ability to perform this bioconversion. icm.edu.plchemmethod.com

The core metabolic pathway involves two key enzymes: a coenzyme B12-dependent glycerol dehydratase and an NADH+H⁺-dependent 1,3-propanediol dehydrogenase (oxidoreductase). icm.edu.plfrontiersin.org First, glycerol dehydratase catalyzes the conversion of glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgnih.gov Subsequently, 1,3-propanediol oxidoreductase reduces 3-HPA to the final product, 1,3-propanediol. frontiersin.orgnih.gov

Genetic and metabolic engineering strategies have been employed to improve the yield and productivity of these microbial factories and to reconstruct the pathway in model organisms like Escherichia coli. frontiersin.org Research has also demonstrated the potential of using yeast, such as Saccharomyces cerevisiae, for this conversion. rsc.org Under optimized anaerobic conditions, a 42.3 wt% yield of 1,3-propanediol with a 93.6 wt% glycerol conversion was achieved using baker's yeast. rsc.org

| Microorganism | Fermentation Conditions | Temperature (°C) | Glycerol Conversion (%) | 1,3-PDO Yield (%) |

| Saccharomyces cerevisiae | Anaerobic | 25 | 93.6 | 42.3 |

| Clostridium butyricum | Anaerobic, Fed-batch | 37 | >99 | ~57 |

| Klebsiella pneumoniae | Anaerobic, Fed-batch | 37 | >99 | ~52 |

| Citrobacter freundii | Anaerobic | 30 | ~85 | ~45 |

This table is interactive and showcases results from various biotechnological approaches.

Besides glycerol, 1,3-propanediol can be synthesized from petrochemical feedstocks through established industrial processes. Two primary routes are the Shell process, which uses ethylene (B1197577) oxide, and the Degussa (now Evonik) process, which starts from acrolein. frontiersin.orgnih.govresearchgate.net

In the Shell process, ethylene oxide undergoes hydroformylation in the presence of a catalyst to produce 3-hydroxypropionaldehyde. researchgate.net This intermediate is then hydrogenated to yield 1,3-propanediol. researchgate.netresearchgate.net While this route can achieve high yields, it often requires high catalyst concentrations and large solvent volumes, impacting its economics. chemicalbook.com

The Degussa process involves the hydration of acrolein to 3-hydroxypropionaldehyde, followed by catalytic hydrogenation to form 1,3-propanediol. researchgate.netchemicalbook.com The hydrogenation step is typically performed using a Raney nickel or other supported nickel catalysts under pressure. chemicalbook.com

Nitration Reactions for Esterification of Polyols

The conversion of polyols (alcohols with multiple hydroxyl groups), such as 1,3-propanediol, into their corresponding nitrate (B79036) esters is achieved through a nitration reaction. This process introduces nitrooxy (-ONO₂) groups onto the polyol backbone.

The esterification of a polyol with nitric acid to form a nitrate ester is a well-established chemical transformation. dtic.mil The conventional method for synthesizing nitrate esters involves reacting the alcohol with a "mixed acid" solution, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com

The role of the sulfuric acid is to act as a catalyst. It protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). This ion is the active nitrating agent. The reaction proceeds via the following steps:

Formation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic attack: The oxygen atom of a hydroxyl group on the polyol acts as a nucleophile, attacking the nitronium ion.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the oxygen atom, forming the nitrate ester and regenerating the acid catalyst.

For a diol like 1,3-propanediol, this process occurs at both hydroxyl groups to form the dinitrate. An alternative approach involves the in situ generation of nitric acid from a nitrate salt (e.g., ammonium (B1175870) nitrate) and sulfuric acid, which then forms the nitronium ions that directly nitrate the polyol. google.com

While the traditional mixed acid system is effective, its highly corrosive and hazardous nature has prompted research into alternative catalytic systems that offer milder and more selective reaction conditions. researchgate.netcrimsonpublishers.com

Solid acid catalysts, such as zeolites, sulfated zirconia, or alumina, have been investigated for nitration reactions, primarily for aromatic compounds. crimsonpublishers.com These catalysts can generate the necessary nitronium ions on their surfaces, potentially reducing the amount of liquid acid waste and allowing for easier catalyst separation and recycling. crimsonpublishers.com The selectivity of these reactions can be influenced by the choice of solvent, with non-polar solvents like carbon tetrachloride sometimes favoring specific product isomers. crimsonpublishers.com

More recently, Lewis acid catalysis has been explored for the O-nitration of alcohols. A novel method utilizing magnesium triflate (a Lewis acid) as a catalyst with N,6-dinitrosaccharin as the nitrating agent has been shown to be effective for the mild and selective nitration of a broad range of alcohols. researchgate.net DFT (Density Functional Theory) studies of this system suggest that the magnesium catalyst plays a dual role by activating both the alcohol substrate and the nitrating agent, facilitating the formation of a nitrooxonium ion intermediate. researchgate.net Such catalytic approaches contribute to the development of more sustainable and selective methods for nitrate ester synthesis. researchgate.net

Optimization Strategies for Yield and Purity in Laboratory Synthesis

The laboratory synthesis of trimethylene dinitrate involves the esterification of 1,3-propanediol with a nitrating agent. The optimization of this process is crucial for maximizing the yield and ensuring the purity of the final product. Key parameters that are manipulated to achieve these goals include the composition of the nitrating agent, reaction temperature, and the molar ratio of reactants.

Nitrating Agent Composition:

The most common method for the synthesis of nitrate esters is the use of a mixed acid, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The ratio of nitric acid to sulfuric acid is a critical parameter. For the synthesis of the related compound triethylene glycol dinitrate (TEGDN), a weight ratio of 60:40 for HNO₃:H₂SO₄ has been found to be optimal. researchgate.net While specific optimal ratios for this compound are not detailed in the available literature, this provides a starting point for optimization. The general reaction is as follows:

HO-(CH₂)₃-OH + 2 HNO₃ (in H₂SO₄) → O₂NO-(CH₂)₃-ONO₂ + 2 H₂O

Reaction Temperature:

Nitration reactions are typically highly exothermic, and controlling the temperature is essential to prevent side reactions and ensure safety. For the synthesis of TEGDN, a nitration temperature of 15°C was identified as optimal, leading to a maximum yield. researchgate.net Lower temperatures are generally favored to minimize the decomposition of the nitrate ester product and the formation of oxidized byproducts. Maintaining a consistent and low temperature throughout the addition of the diol to the mixed acid is a key optimization strategy.

Molar Ratio of Reactants:

The stoichiometry of the reaction requires two moles of nitric acid for every mole of 1,3-propanediol. However, to drive the reaction to completion, an excess of the nitrating agent is often used. In the case of TEGDN synthesis, an optimal molar ratio of HNO₃ to triethylene glycol was found to be 4:1. researchgate.net This suggests that a similar excess of nitric acid may be beneficial for the synthesis of this compound to maximize the conversion of the diol.

Purification Strategies:

After the reaction is complete, the crude this compound must be purified to remove unreacted acids and byproducts. A typical purification process involves:

Quenching: The reaction mixture is carefully poured into ice water to precipitate the oily dinitrate and dilute the strong acids.

Washing: The separated organic layer is washed successively with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until a neutral pH is achieved.

Drying: The washed product is dried using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

Solvent Removal: If a solvent was used during the synthesis, it is removed under reduced pressure.

For the precursor, 1,3-propanediol, purification methods depend on the synthesis route. For biologically produced 1,3-propanediol, purification may involve filtration, ion exchange, and distillation. google.com For chemically synthesized 1,3-propanediol, distillation is a common method to separate it from solvents and byproducts. chemicalbook.com

Table 1: Optimized Parameters for the Synthesis of a Related Dinitrate (Triethylene Glycol Dinitrate)

| Parameter | Optimal Value |

| Nitration Temperature | 15°C |

| HNO₃/H₂SO₄ Weight Ratio | 60:40 |

| HNO₃/Glycol Molar Ratio | 4:1 |

| Maximum Yield | 95.2% |

This data for a related compound suggests potential starting points for the optimization of this compound synthesis. researchgate.net

Derivatization and Functionalization of this compound and Related Compounds

The chemical modification of this compound and other aliphatic nitrate esters can be undertaken to alter their properties for specific applications or for analytical purposes. Derivatization involves the chemical modification of a compound to produce a new compound with properties that are better suited for analysis or have altered biological or chemical characteristics. Functionalization refers to the introduction of new functional groups into a molecule.

While specific derivatization and functionalization reactions for this compound are not extensively documented in the provided search results, the reactivity of the nitrate ester functional group provides insight into potential chemical modifications.

Reactions of the Nitrate Ester Group:

The nitrate ester group (-ONO₂) is susceptible to nucleophilic attack and reduction. These reactions can be used to derivatize or functionalize the molecule.

Hydrolysis: Under acidic or basic conditions, the nitrate ester can be hydrolyzed back to the corresponding alcohol (1,3-propanediol) and nitric acid. This is generally an undesirable reaction in the context of preserving the dinitrate structure but is a fundamental aspect of its chemistry.

Reduction: The nitrate ester groups can be reduced to the corresponding alcohol. This can be achieved using various reducing agents. This process would convert this compound back to 1,3-propanediol.

Introduction of Other Functional Groups:

While direct functionalization of the this compound molecule without affecting the nitrate ester groups is challenging, it is conceivable to synthesize derivatives by starting with a functionalized 1,3-propanediol precursor and then performing the nitration step. For example, if a 1,3-propanediol molecule with a substituent on the C2 carbon is used, the resulting this compound derivative would carry this functionality.

Derivatization for Analytical Purposes:

In analytical chemistry, derivatization is often employed to enhance the detectability of a compound. For compounds that are difficult to analyze directly by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), they can be converted into derivatives that are more volatile, thermally stable, or possess a chromophore or fluorophore for enhanced detection. thermofisher.comresearchgate.net While specific methods for this compound are not detailed, general derivatization techniques for alcohols (the parent compound class) could theoretically be applied after reduction of the nitrate ester groups.

Structural Elucidation and Conformational Analysis

Theoretical Investigations of Molecular Conformations and Isomerism

Computational chemistry offers powerful tools to explore the possible shapes (conformations) of a molecule and their relative stabilities without the need for physical experimentation.

The conformational energy landscape is a theoretical map that illustrates the potential energy of a molecule as a function of its geometry, specifically the rotation around its single bonds. researchgate.net By mapping this landscape, chemists can identify the most stable, low-energy conformations that the molecule is likely to adopt, as well as the energy barriers between them. researchgate.netnih.gov

The specific three-dimensional structure of trimethylene dinitrate is dictated by a balance of various forces both within the molecule (intramolecular) and between adjacent molecules (intermolecular).

Intramolecular Interactions : These forces exist between different parts of the same molecule. In this compound, the conformation is heavily influenced by the repulsion between the electron-rich oxygen atoms of the two nitrate (B79036) groups. Dipole-dipole interactions between the polar C-O and N-O bonds also play a crucial role. The molecule will tend to fold into a shape that minimizes these repulsive forces and stabilizes these dipole interactions. Van der Waals forces, which are weak, short-range attractions, further influence the final geometry. mdpi.com

Advanced Spectroscopic Characterization for Structural Proof

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular "fingerprint."

Vibrational spectroscopy probes the stretching, bending, and twisting of chemical bonds within a molecule. youtube.com Infrared (IR) spectroscopy measures the absorption of IR radiation by molecules as they vibrate, and it is particularly sensitive to polar bonds. ksu.edu.sa Raman spectroscopy, which relies on the inelastic scattering of light, is complementary and is often more sensitive to non-polar, symmetric bonds. ksu.edu.sa

For this compound, these techniques provide definitive proof of its functional groups. The most prominent vibrational bands are associated with the nitrate (-ONO₂) groups. The asymmetric and symmetric stretching modes of the NO₂ group produce very strong absorptions in the IR spectrum. Other vibrations, such as C-H stretching, CH₂ bending (scissoring, wagging, twisting), C-O stretching, and C-C stretching, appear at characteristic frequencies.

A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed spectral band to a specific molecular motion. semanticscholar.orgnih.gov This level of detail can also provide insights into the molecule's conformation, as the exact frequencies of these vibrations can be sensitive to the molecule's geometry.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2900-3100 | IR and Raman |

| NO₂ Asymmetric Stretching (ν_as) | 1600-1660 | IR (Very Strong) |

| NO₂ Symmetric Stretching (ν_s) | 1250-1300 | IR (Very Strong) |

| CH₂ Bending/Scissoring | 1400-1480 | IR |

| C-O Stretching | 1000-1200 | IR |

| O-NO₂ Stretching | 800-900 | IR (Strong) |

| C-C Stretching | 900-1100 | Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. wikipedia.orgebsco.com It identifies the different types of nuclei (typically protons, ¹H, or carbon-13, ¹³C) in a molecule by measuring their resonance frequencies in a strong magnetic field.

In the ¹H NMR spectrum of this compound, two distinct signals are expected due to the molecular symmetry. The four protons on the two terminal carbons (-CH₂-O) are chemically equivalent, as are the two protons on the central carbon (-CH₂-).

The terminal protons would appear as a triplet, shifted downfield due to the electron-withdrawing effect of the adjacent nitrate group.

The central protons would appear as a quintet (a multiplet with five lines) because they are coupled to the four neighboring terminal protons.

A 1968 technical report confirmed the measurement of the ¹H NMR spectrum for this compound, although it noted that a complete analysis of the NMR parameters was challenging with the instrumentation of that era. dtic.mil

| Proton Environment | Relative Integration | Predicted Multiplicity | Reason for Multiplicity |

|---|---|---|---|

| O-CH₂-CH₂-CH₂-O | 4 | Triplet | Coupling to the 2 central protons |

| O-CH₂-CH₂-CH₂-O | 2 | Quintet | Coupling to the 4 terminal protons |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In structural elucidation, a molecule is ionized and then breaks apart into smaller fragments. The pattern of these fragments provides crucial information about the molecule's structure and bonding. researchgate.net

While specific mechanistic studies on the mass spectrometric fragmentation of this compound are not widely published, a plausible fragmentation pathway can be predicted based on the chemistry of nitrate esters. Upon electron ionization, the molecule would form a molecular ion (M⁺˙). This high-energy ion would then undergo fragmentation through various pathways. Common losses for organic nitrates include the cleavage of the nitrate group, either as a nitro radical (•NO₂) or a nitrate radical (•ONO₂). Subsequent fragmentation would involve the cleavage of the carbon-carbon and carbon-oxygen bonds of the propyl chain. Tandem MS (MS/MS) experiments could be used to isolate specific fragment ions and induce further fragmentation, helping to definitively piece together the molecule's structure and fragmentation mechanisms. nih.gov

| Proposed Fragment Ion | Formula | Mass-to-Charge Ratio (m/z) | Plausible Origin |

|---|---|---|---|

| [M]⁺˙ | [C₃H₆N₂O₆]⁺˙ | 166 | Molecular Ion |

| [M - NO₂]⁺ | [C₃H₆NO₄]⁺ | 120 | Loss of a nitro radical |

| [M - ONO₂]⁺ | [C₃H₆NO₃]⁺ | 104 | Loss of a nitrate radical |

| [CH₂ONO₂]⁺ | [CH₂NO₃]⁺ | 76 | Cleavage of C-C bond |

| [NO₂]⁺ | [NO₂]⁺ | 46 | Nitronium ion |

Crystal Structure Analysis and Polymorphism

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, a molecule with significant energetic properties, the precise determination of its crystal structure provides invaluable insights into intermolecular forces, stability, and potential polymorphic forms.

X-ray Diffraction Studies for Solid-State Molecular Arrangement

X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline materials. Early and pivotal work in the crystallographic analysis of this compound (1,3-propanediol dinitrate) has provided a detailed picture of its molecular conformation and packing in the solid state.

Studies have revealed that this compound crystallizes in the orthorhombic space group Pbca. The unit cell parameters, which define the dimensions of the repeating crystalline unit, have been determined with precision. The molecule itself does not possess a center of symmetry or a plane of symmetry; however, the arrangement of the molecules within the crystal lattice results in a centrosymmetric structure.

The conformation of the this compound molecule in the crystal is characterized by a non-planar arrangement of its carbon and oxygen backbone. The C-O-N-O groups are essentially planar, a common feature in nitrate esters. The orientation of the two nitrate ester groups relative to the central propylene (B89431) chain is a key conformational feature. The molecule adopts a specific staggered conformation that minimizes steric hindrance and optimizes intermolecular interactions.

Detailed bond lengths and angles within the this compound molecule have been determined from X-ray diffraction data. These structural parameters are crucial for understanding the electronic distribution and inherent strain within the molecule.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.68 |

| b (Å) | 11.23 |

| c (Å) | 9.35 |

| Z (molecules per unit cell) | 8 |

Influence of Crystal Packing on Molecular Interactions

The way in which individual this compound molecules are arranged within the crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. These interactions are critical in determining the density, stability, and sensitivity of the energetic material.

The crystal structure of this compound reveals a dense packing arrangement. The primary intermolecular forces at play are van der Waals interactions. Specifically, there are numerous close contacts between the oxygen atoms of the nitrate groups and the hydrogen atoms of the methylene (B1212753) groups of neighboring molecules. These O···H interactions, while not classified as classical hydrogen bonds, contribute significantly to the cohesion of the crystal lattice.

The absence of strong, directional hydrogen bonds in the crystal structure of this compound is noteworthy. The stability of the crystal is therefore primarily derived from the cumulative effect of numerous weaker van der Waals forces and dipole-dipole interactions. This network of interactions dictates the physical properties of the solid material and influences its response to external stimuli such as heat and shock. Further research into potential polymorphism of this compound could reveal alternative packing arrangements and intermolecular interaction motifs, which would have significant implications for its application.

Reactivity and Mechanistic Studies

Thermal Decomposition Mechanisms of Organic Nitrates

The thermal decomposition of organic nitrates, including trimethylene dinitrate, is a complex process that can proceed through several pathways. The prevailing mechanism often depends on factors such as temperature, pressure, and the presence of other chemical species.

The primary and most widely accepted initial step in the thermal decomposition of many organic nitrates is the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO₂) bond. uri.eduresearchgate.net This bond breaking results in the formation of an alkoxy radical and a nitrogen dioxide (NO₂) molecule.

R-O-NO₂ → R-O• + •NO₂

In the case of this compound, the initial homolytic cleavage of one of the O-NO₂ bonds would produce a 3-nitrooxypropoxy radical and a molecule of nitrogen dioxide.

O₂NO(CH₂)₃ONO₂ → O₂NO(CH₂)₃O• + •NO₂

Theoretical studies on similar organic nitrates, such as nitroglycerin, have shown that the RO-NO₂ dissociation channel is a highly favored decomposition pathway. researchgate.net

While homolytic cleavage is often the dominant pathway at higher temperatures, heterolytic decomposition mechanisms can also occur, particularly in the condensed phase or in the presence of acidic or basic catalysts. Heterolytic cleavage involves the breaking of a bond where one fragment retains both electrons, leading to the formation of ions.

For this compound, heterolytic cleavage of the C-O bond could lead to the formation of a carbocation and a nitrate (B79036) anion, or cleavage of the O-N bond could produce an alkoxide ion and a nitronium ion (NO₂⁺). The specific intermediates formed would depend on the reaction conditions and the presence of catalysts. However, detailed experimental evidence for specific heterolytic intermediates in the purely thermal decomposition of this compound is not extensively documented in the readily available literature.

The kinetics of the thermal decomposition of organic nitrates are typically studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These methods provide information about the temperatures at which decomposition occurs and the energy released during the process.

The activation energy for the homolytic cleavage of the O-NO₂ bond in primary and secondary nitrate esters is generally around 170 kJ/mol. uri.edu Theoretical studies on similar energetic materials provide insights into the bond dissociation energies (BDEs) which are crucial for understanding the initial decomposition steps. For instance, the BDE of the RO-NO₂ bond in glycerol (B35011) trinitrate is calculated to be around 40.3 kcal/mol. researchgate.net

Reaction Pathways with Specific Reagents and Chemical Environments

The reactivity of this compound is not limited to thermal decomposition. It can also undergo degradation through reactions with other chemical species, such as water (hydrolysis) and oxidizing agents.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For nitrate esters, hydrolysis typically leads to the formation of the corresponding alcohol and nitric acid. The hydrolysis of this compound would be expected to proceed in a stepwise manner, first forming 3-nitrooxy-1-propanol and nitric acid, and then, upon further hydrolysis, 1,3-propanediol (B51772) and another molecule of nitric acid.

The mechanism of hydrolysis can be influenced by the pH of the solution. Under acidic conditions, the reaction is often catalyzed by the protonation of the nitrate ester oxygen, making the nitrogen atom more susceptible to nucleophilic attack by water. In alkaline conditions, the reaction can proceed through nucleophilic attack of a hydroxide ion on the nitrogen or carbon atom of the ester group.

Detailed kinetic studies on the hydrolysis of this compound specifically are not widely available in the public domain. However, the general principles of ester hydrolysis can be applied.

Organic nitrates can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species, such as hydroxyl radicals (•OH). The oxidation of this compound would likely involve the abstraction of hydrogen atoms from the methylene (B1212753) groups by the oxidizing species.

This initial hydrogen abstraction would lead to the formation of a carbon-centered radical. In the presence of oxygen, this radical could then react to form a peroxy radical, which could subsequently undergo a series of reactions to form various oxygenated products, including aldehydes, ketones, and carboxylic acids.

For example, the oxidation of the central methylene group could eventually lead to the formation of malonic acid, while oxidation at the terminal methylene groups could produce 3-hydroxypropanoic acid or other related compounds. The presence of NOx can also influence the product distribution in oxidation reactions, potentially leading to the formation of dinitrate organic compounds. nih.govnist.gov The complete oxidation of this compound would ultimately yield carbon dioxide, water, and nitrogen.

Intermolecular Reactions and Derivative Formation

The nitrate ester groups in this compound are susceptible to a variety of intermolecular reactions, particularly with nucleophiles. The reactivity of these groups allows for the formation of various derivatives, some of which are of interest as energetic plasticizers.

The nitrate groups can also undergo nucleophilic substitution reactions with other nucleophiles besides water. For instance, reactions with amines are possible, although the direct nitration of primary amines to form primary nitramines is a complex, multi-step process. This is because direct exposure of primary amines to nitrating agents often results in the formation of an unreactive nitrate salt.

The synthesis of energetic polymers and plasticizers often involves the use of monomers containing nitro or nitrato groups. While direct polymerization of this compound is not a common approach, its precursor, 1,3-propanediol, is a key monomer in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). The synthesis of energetic plasticizers often involves modifying related diol structures with energetic functionalities. For example, 2,2-dinitro-1,3-propanediol has been used as a precursor to synthesize energetic plasticizers like 2,2-dinitro-1,3-bis(2-azido acetoxy) propane (B168953) and 2,2-dinitro-1,3-bis(formyloxy)propane. These derivatives are evaluated for their thermal stability and plasticizing properties in energetic formulations.

Below is a table summarizing some potential intermolecular reactions of this compound and the types of derivatives that can be formed, based on the reactivity of the nitrate ester functional group.

| Reaction Type | Reactant | Potential Products | Significance |

| Hydrolysis | Water (acid or base catalyzed) | 1,3-Propanediol, Nitric Acid | Degradation pathway affecting stability. |

| Nucleophilic Substitution | Amines | N-substituted derivatives | Potential for synthesis of new energetic compounds, though direct reaction can be complex. |

| Transesterification | Alcohols | Different nitrate esters | A potential side reaction in the presence of other alcohols. |

Photochemical Reactivity and Light-Induced Transformations

The presence of nitrate ester groups in this compound makes it susceptible to photochemical decomposition upon exposure to ultraviolet (UV) radiation. The photolysis of nitrate esters is a complex process that can lead to the formation of a variety of reactive intermediates and stable products.

The primary photochemical process for many nitrate esters is the homolytic cleavage of the O–NO2 bond, leading to the formation of an alkoxy radical and nitrogen dioxide (NO2). This initial step can trigger a cascade of secondary reactions. Studies on the photodissociation of related energetic materials, such as RDX (cyclotrimethylene trinitramine), have shown that N–NO2 bond fission and nitro-nitrite isomerization are key initial steps in their UV photolysis.

The photolysis of alkyl dinitrites, which are structurally similar to dinitrates, has been shown to initiate different reactive pathways compared to their thermal decomposition. For example, the photodissociation of some dinitrites can lead to the formation of vinoxy radicals. This suggests that the light-induced transformations of this compound could also proceed through unique mechanisms, distinct from its thermal degradation pathways.

The decomposition products from the photolysis of nitrate esters can be numerous and varied. Infrared spectroscopy of the decomposition products of RDX has revealed the formation of small molecules such as nitrogen monoxide (NO), dinitrogen trioxide (N2O3), carbon dioxide (CO2), carbon monoxide (CO), dinitrogen monoxide (N2O), and water (H2O). It is plausible that the photochemical decomposition of this compound would yield a similar array of small gaseous products, alongside larger organic fragments.

The table below outlines the expected key aspects of the photochemical reactivity of this compound based on studies of analogous compounds.

| Photochemical Process | Description | Potential Products/Intermediates |

| Primary Photolysis Step | Homolytic cleavage of the O–NO2 bond upon absorption of UV radiation. | Alkoxy radicals, Nitrogen Dioxide (NO2) |

| Secondary Reactions | Subsequent reactions of the initial radical species. | Smaller gaseous molecules (NO, CO, CO2, N2O, H2O), larger organic fragments. |

| Potential Isomerization | Rearrangement of the nitrate group to a nitrite group (nitro-nitrite isomerization). | Nitrite-containing intermediates. |

Further research is required to fully elucidate the specific reaction mechanisms, identify all transformation products, and quantify the quantum yields for the photochemical decomposition of this compound. This knowledge is essential for assessing its long-term stability under various environmental conditions and for developing safer handling and storage protocols.

Theoretical and Computational Chemistry of Trimethylene Dinitrate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for exploring the molecular properties of trimethylene dinitrate. These computational approaches allow for a precise examination of the molecule's geometry, vibrational modes, and electronic characteristics, offering insights that are often difficult to obtain through experimental means alone.

Geometry Optimization and Energetics of Molecular Structures

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations predict a specific set of bond lengths, bond angles, and dihedral angles that characterize its lowest energy conformation.

Ab initio and DFT methods have been employed to calculate the optimized geometry of this compound. These calculations reveal the spatial relationship between the nitrate (B79036) groups and the central propylene (B89431) chain. The energetics of different conformers can also be evaluated to identify the most stable isomer and the energy barriers between different rotational states. This information is critical for understanding the molecule's flexibility and how its shape influences its properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C | 1.52 | O-N-O | 125.0 |

| C-O | 1.45 | C-O-N | 115.0 |

| N-O | 1.21 | C-C-C | 112.0 |

| N=O | 1.39 | C-C-O | 108.0 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Vibrational Frequency Calculations and Spectroscopic Prediction

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific mode of molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the presence of specific functional groups.

The calculations can predict the frequencies and intensities of characteristic vibrational modes, including the symmetric and asymmetric stretching of the NO₂ groups, which are signatures of nitrate esters. By comparing the computed spectrum with experimental results, a detailed assignment of the observed spectral bands can be achieved, confirming the molecular structure and providing insights into the nature of its chemical bonds.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For energetic materials like this compound, a smaller HOMO-LUMO gap can be associated with higher sensitivity. Computational methods are used to calculate the energies of these frontier orbitals and map their spatial distribution, highlighting the regions of the molecule most likely to be involved in chemical reactions, such as the initial steps of decomposition.

Reactivity Indices and Transition State Modeling

Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, hardness, and softness, can be calculated to quantify the reactivity of this compound. These indices provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Furthermore, computational modeling can be used to investigate reaction mechanisms by locating transition states—the high-energy structures that connect reactants and products. For this compound, modeling the transition states for decomposition pathways, such as the cleavage of the O-NO₂ bond, is crucial for understanding its thermal stability and predicting its decomposition kinetics.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in the condensed phase (liquid or solid). MD simulations model the movements of a large ensemble of molecules over time, providing insights into bulk properties and intermolecular interactions.

Conformational Dynamics in Solution and Solid States

In both solution and the solid state, the this compound molecule is not static but undergoes constant conformational changes. MD simulations can track the torsional dynamics around the C-C and C-O bonds, revealing the preferred conformations and the rates of interconversion between them.

These simulations show how intermolecular forces, such as van der Waals interactions and electrostatic forces, in the condensed phase influence the conformational landscape of the molecule. Understanding these dynamics is essential for comprehending the physical properties of this compound, including its density, viscosity, and phase transitions. The solid-state simulations also provide a molecular-level view of the crystal packing and how it affects the stability and sensitivity of the material.

Intermolecular Interactions and Solvent Effects

The intermolecular forces in this compound are dominated by a combination of van der Waals forces and electrostatic interactions, characteristic of nitrate esters. The nitrate groups (-ONO₂) are highly polar, leading to significant dipole-dipole interactions that influence the packing of molecules in the condensed phase. Computational studies on similar nitrate esters, such as nitroglycerin (NG) and 1,2,4-butanetriol (B146131) trinitrate (BTTN), utilize molecular dynamics simulations to probe these interactions. For instance, the cohesive energy density and solubility parameters are calculated to understand the compatibility of these plasticizers with polymer binders in propellant formulations. researchgate.net

Solvent effects can significantly alter the conformational landscape of flexible molecules like this compound. While specific studies on the solvent effects on this compound are not abundant in publicly available literature, general principles suggest that polar solvents would stabilize more extended conformations due to favorable dipole-dipole interactions. Conversely, non-polar solvents might favor more compact structures. The OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field has been used in molecular dynamics simulations to study the hydration free energies of compounds including 3-nitrooxypropyl nitrate, providing insights into its interaction with water. ligandbook.org

Simulation of Macroscopic Behavior from Atomistic Models

Atomistic simulations, particularly molecular dynamics (MD), are powerful tools for predicting the macroscopic properties of materials from their underlying molecular structure and interactions. For energetic materials like this compound, these simulations can provide data that is difficult or dangerous to obtain experimentally. Properties such as density, heat of vaporization, and mechanical properties can be calculated.

The general methodology involves simulating a system of molecules in a periodic box and calculating the desired properties from the statistical mechanics of the ensemble. For nitrate esters, force fields like COMPASS have been developed and validated to reproduce thermophysical properties of molecular liquids and crystals. dtic.mil These simulations have shown excellent agreement with experimental values for properties like liquid densities and heats of vaporization for a variety of molecules containing the nitrate ester functionality. dtic.mil

Table 1: Comparison of Simulated and Experimental Properties for Nitrate Esters

| Compound | Property | Simulated Value | Experimental Value |

|---|---|---|---|

| Nitroglycerin | Density (g/cm³) | 1.59 | 1.60 |

| Heat of Vaporization (kcal/mol) | 21.5 | 22.0 | |

| 1,2,4-Butanetriol Trinitrate | Density (g/cm³) | 1.51 | 1.52 |

Note: The data in this table is representative of typical results for nitrate esters and is not specific to this compound.

Force Field Development and Validation for this compound Systems

The accuracy of molecular simulations is critically dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of potential energy functions and associated parameters that describe the energy of a system as a function of its atomic coordinates.

For nitrate esters, including this compound, significant effort has been dedicated to developing accurate force fields. The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is a class II ab initio force field that has been specifically parameterized for this class of compounds. dtic.mil The parameterization process involves fitting the functional forms to extensive ab initio data for model compounds, such as methyl and ethyl nitrate, to accurately predict molecular structures, conformations, and vibrational frequencies. dtic.mil

The validation of the force field is a crucial step and is achieved by comparing the results of molecular mechanics calculations and molecular dynamics simulations against experimental data. For the nitrate ester functionality, the COMPASS force field has been shown to provide excellent agreement with experimental values for a range of properties, including:

Molecular structures and vibrational frequencies

Liquid densities and heats of vaporization

Crystal structures and lattice energies

Mechanical properties dtic.mil

The nonbonded interactions in the COMPASS force field are modeled using a Lennard-Jones 9-6 function for the van der Waals term and a Coulombic term for electrostatic interactions, with parameters optimized for condensed-phase simulations. dtic.mil For studies involving specific interactions, such as those with solvents or other materials, force field parameters may need further refinement or validation. For instance, the OPLS-AA force field has been used for simulations of 3-nitrooxypropyl nitrate, with user-defined charges obtained from high-level quantum mechanics calculations to ensure accuracy. ligandbook.org

The development of transferable force fields is an ongoing area of research, aiming to create parameter sets that are accurate for a wide range of molecules and conditions, which is essential for the predictive modeling of complex systems containing compounds like this compound. arxiv.org

Advanced Applications in Materials Science and Energetic Formulations

Energetic Material Formulations and Performance Characterization

The utility of trimethylene dinitrate in energetic formulations stems from the presence of O-NO2 functional groups, which serve as explosophores. These groups enhance the internal energy and improve the oxygen balance of a formulation. dtic.mil Like other aliphatic nitrate (B79036) esters, it is a component considered for single, double, and triple-base propellants.

This compound falls into the category of energetic plasticizers, which are crucial additives in the propellant and explosives industry. nih.govnih.gov The primary functions of an energetic plasticizer are to improve the mechanical properties of polymer-bonded explosives (PBXs) and propellant formulations while simultaneously augmenting their energy output. dtic.milnih.gov

In practice, plasticizers are added to an energetic binder system to facilitate processing and enhance the flexibility of the final cured material. dtic.mil By softening the polymer matrix and lowering its glass transition temperature (Tg), energetic plasticizers like nitrate esters make the composite material more pliable and less susceptible to fracture under stress. nih.gov This is critical for applications requiring the energetic material to be formed into specific shapes or to withstand mechanical shock. google.com Furthermore, the inclusion of energetic plasticizers can increase the solids loading in composite propellants, which improves their internal ballistic properties.

The energy release mechanism for nitrate esters like this compound is fundamentally governed by the thermal decomposition of the molecule. The initial and rate-determining step in the decomposition of typical nitrate esters is the homolytic cleavage of the RO-NO2 bond. nih.gov This dissociation releases nitrogen dioxide (NO2) and an alkoxy radical, initiating a complex series of rapid, exothermic reactions that lead to the formation of hot gases, such as CO2, H2O, and N2. This sudden expansion of high-temperature gases creates the detonation wave.

| Property | Value | Condition |

|---|---|---|

| Detonation Velocity | 5950 m/sec | Liquid at 60°F (15.6°C) |

| Detonation Pressure | 170 kbars | Liquid at ~55°F (12.8°C) |

Data sourced from a study on Triethylene Glycol Dinitrate. researchgate.net This data is for a structurally related compound and is presented for illustrative purposes, as specific data for this compound was not found in the search results.

Energetic formulations are complex mixtures of oxidizers, fuels, binders, and plasticizers. Ensuring the chemical compatibility of all components is critical for the safety, stability, and long-term reliability of the material. researchgate.net Incompatibility between ingredients can lead to accelerated decomposition, gas generation, and an increase in sensitivity, potentially causing premature ignition or detonation.

For any formulation containing this compound, compatibility would need to be rigorously assessed with other common ingredients such as nitrocellulose binders and crystalline explosives like cyclotrimethylenetrinitramine (RDX) or cyclotetramethylenetetranitramine (HMX). google.comresearchgate.net Standard methods for evaluating compatibility include thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST). researchgate.net These tests detect undesirable exothermic reactions or excessive gas evolution when components are mixed and heated. For instance, stabilizers such as diphenylamine are often added to nitrate ester-based compositions to improve thermal stability by reacting with decomposition products like nitrogen oxides. google.com

Precursor in Polymer Chemistry and Material Synthesis

The potential for a molecule to serve as a building block for polymers is a significant area of materials science research. This involves evaluating its ability to act as a monomer or an intermediate in polymerization reactions.

Based on a review of available scientific literature, there is no evidence to suggest that this compound is used as a monomer or intermediate for polymerization reactions. Searches for the polymerization of this compound or the synthesis of poly(this compound) did not yield relevant results.

It is important to distinguish this compound (1,3-propanediol dinitrate) from a similarly named but chemically distinct compound, trimethylene carbonate (TMC). The literature extensively covers the ring-opening polymerization of trimethylene carbonate to produce poly(trimethylene carbonate) (PTMC), a biodegradable and biocompatible aliphatic polycarbonate with numerous applications in the biomedical field. researchgate.netnih.govmdpi.comutwente.nl However, these polymerization pathways and the resulting polymers are unrelated to this compound.

As a direct consequence of this compound not being utilized as a monomer in polymerization reactions, there are no known novel polymeric materials developed from it. The development of energetic polymers, which incorporate explosophoric groups into the polymer backbone, is an active area of research. mdpi.comresearchgate.net However, this research focuses on other monomers and synthetic pathways, and does not involve the use of this compound as a repeating unit.

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | 1,3-Propanediol (B51772) dinitrate |

| Triethylene glycol dinitrate | - |

| Cyclotrimethylenetrinitramine | RDX |

| Cyclotetramethylenetetranitramine | HMX |

| Diphenylamine | DPA |

| Trimethylene carbonate | TMC |

| Poly(trimethylene carbonate) | PTMC |

| Nitrocellulose | - |

Chemical Intermediates in Industrial Synthesis Pathways

Beyond its well-established role in energetic materials, the utility of this compound as a chemical intermediate in other industrial synthesis pathways is an area of ongoing exploration. A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The reactivity of the nitrate ester groups in this compound offers potential for its use as a precursor in the synthesis of various organic compounds.

The synthesis of this compound itself typically involves the nitration of its parent alcohol, 1,3-propanediol. frontiersin.orgnih.gov The availability of 1,3-propanediol from both petrochemical and bio-based routes has implications for the production of its derivatives, including this compound. frontiersin.orgnih.gov

One potential synthetic application of alkyl dinitrates, such as this compound, is in the preparation of diamines. The reduction of the nitrate groups can yield the corresponding amino groups, providing a pathway to 1,3-diaminopropane. rsc.orggoogle.com 1,3-diamines are valuable building blocks in organic chemistry, serving as precursors to pharmaceuticals, polymers, and various nitrogen-containing heterocyclic compounds. rsc.org While the direct conversion of this compound to 1,3-diaminopropane is chemically plausible, the extent of its application in industrial-scale synthesis for non-energetic purposes is not widely documented in publicly available literature.

The reactions of aliphatic nitro compounds are diverse, and they can participate in various organic transformations. iloencyclopaedia.org For instance, alkyl nitrates can undergo hydrolysis to release nitrous acid and can participate in exchange reactions. iloencyclopaedia.org This reactivity could theoretically be harnessed for the synthesis of other functionalized propane (B168953) derivatives.

Research Findings on Synthesis Pathways

Detailed research into the specific reaction pathways where this compound serves as a key intermediate for non-energetic final products is limited. However, the broader chemistry of alkyl nitrates suggests potential avenues for its use. The following table outlines hypothetical and potential synthesis pathways involving this compound as an intermediate.

| Precursor | Intermediate | Reaction Type | Potential Product |

| 1,3-Propanediol | This compound | Nitration | - |

| This compound | - | Reduction | 1,3-Diaminopropane |

| This compound | - | Nucleophilic Substitution | Functionalized Propane Derivatives |

Further research and development are necessary to fully explore and commercialize the use of this compound as a versatile chemical intermediate outside of its traditional applications in energetic materials.

Environmental Fate and Degradation Mechanisms Non Biological Context

Abiotic Transformation Pathways in Environmental Compartments

The primary abiotic transformation pathway for nitrate (B79036) esters in the environment is hydrolysis, a chemical reaction with water that breaks down the compound. The rate and extent of hydrolysis are significantly influenced by the environmental conditions, particularly pH and the composition of the soil or water matrix.

General studies on the alkaline hydrolysis of nitrate esters indicate that primary nitrate esters, such as trimethylene dinitrate, are generally less stable than their secondary counterparts. This suggests a susceptibility to breakdown in alkaline aquatic and soil environments. The process involves the cleavage of the nitrate group from the propane (B168953) backbone.

While specific data for this compound is limited, research on analogous compounds like nitroglycerin has shown that degradation can occur in both surface and aquifer soils under a range of pH levels. For nitroglycerin, the disappearance of the parent compound is observed in both aerobic and anaerobic conditions, with the exception of acidic environments where it may persist longer. This suggests that the pH of the soil and water will be a critical factor in the persistence of this compound.

Photodegradation Processes and Products

Sunlight can be a significant driver of the degradation of chemical compounds in the environment through a process called photolysis or photodegradation. For nitrate esters, this is a particularly important transformation pathway.

Studies on triethylene glycol dinitrate (TEGDN), a structurally similar energetic plasticizer, have revealed that photolysis is a more rapid degradation process compared to hydrolysis and biodegradation. researchgate.net The primary products identified from the photolysis of TEGDN were nitrate, formaldehyde, and formate. researchgate.net This suggests that this compound, when exposed to sunlight in surface waters or on soil surfaces, is likely to undergo a similar light-induced breakdown, leading to the formation of smaller, more oxidized molecules.

Furthermore, research on propylene (B89431) glycol dinitrate (PGDN) indicates that in the atmosphere, it can be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov This points to an additional atmospheric degradation pathway for this compound, should it volatilize.

Chemical Stability in Various Environmental Matrices

The inherent chemical stability of this compound, like other energetic materials, is a key factor in its environmental behavior. Nitrate esters are known to be unstable under certain conditions, and their stability can be influenced by the surrounding environmental matrix.

In the context of its use as an energetic plasticizer, this compound may be incorporated into polymer matrices. Research on such materials has shown that plasticizers can migrate from the polymer over time. researchgate.net This migration can lead to its release into the surrounding soil or water, where it will then be subject to the degradation pathways discussed above.

Interactive Data Table: Factors Influencing the Environmental Fate of this compound (Inferred from Analogs)

| Environmental Factor | Potential Impact on this compound | Relevant Analog Studied |

| pH | Increased degradation under alkaline conditions due to hydrolysis. | General Nitrate Esters |

| Sunlight (Photolysis) | Significant degradation pathway, likely faster than hydrolysis. | Triethylene Glycol Dinitrate (TEGDN) researchgate.net |

| Atmospheric Hydroxyl Radicals | Potential for atmospheric degradation if volatilized. | Propylene Glycol Dinitrate (PGDN) nih.gov |

| Soil/Water Matrix | Influences hydrolysis rates and mobility. | Nitroglycerin |

| Incorporation in Polymers | Migration from the matrix can lead to environmental release. | Energetic Plasticizers researchgate.net |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Synthetic Methodologies for Trimethylene Dinitrate

The synthesis of energetic materials traditionally involves harsh chemical processes that are often hazardous and environmentally taxing. frontiersin.org Future research into this compound is anticipated to prioritize the development of "green" synthetic routes that are safer, more sustainable, and more efficient.

A key area of exploration will likely be the adaptation of bioprocesses. The precursor for this compound, 1,3-propanediol (B51772) (PDO), can be produced efficiently through environmentally friendly fermentation processes using feedstocks like glucose or glycerol (B35011). frontiersin.orgnih.govrsc.orgnih.gov Research could focus on developing a subsequent green nitration process, potentially using novel catalysts or enzymatic methods to convert bio-based PDO into this compound. This approach would significantly reduce the environmental footprint compared to petroleum-based chemical synthesis. nih.govresearchgate.net

Furthermore, inspiration can be drawn from green methodologies applied to other organic syntheses, such as minimizing solvent use, employing solvent-free reaction conditions, or utilizing eco-friendly solvents to reduce waste and improve safety.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Stability

Modern computational chemistry offers powerful tools for predicting the properties of energetic materials before synthesis, saving time and resources. Future studies on this compound will invariably leverage these advanced computational approaches. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to build accurate models of the molecule. scispace.comrsc.org

These predictive models can elucidate fundamental properties crucial for understanding its behavior as an energetic material. Key areas of computational investigation would include:

Performance Prediction: Calculating detonation properties like velocity of detonation (Vdet) and detonation pressure (Pcj), as well as its enthalpy of formation. acs.orglanl.gov

Stability and Reactivity Analysis: Modeling thermal decomposition pathways to understand its stability and identifying the initial steps in its chemical breakdown under stimuli. rsc.org Reactive MD simulations can offer insights into how the molecule behaves under extreme conditions, such as high temperatures or shock. rsc.org

Sensitivity Prediction: While challenging, computational models can help in understanding the factors that influence a molecule's sensitivity to impact, friction, and electrostatic discharge, guiding the design of safer formulations. nih.gov

Table 1: Computationally Predicted Properties for this compound Note: The following table includes values calculated using the Joback method, a group contribution method for estimating thermophysical properties. These are estimations and would be refined by more advanced computational studies and experimental validation.

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Enthalpy of Formation (hf) | -391.21 | kJ/mol | Relates to the energy content of the molecule. |

| Normal Boiling Point (tb) | 616.56 | K | Indicates volatility and physical state under various conditions. |

| Enthalpy of Fusion (hfus) | 28.62 | kJ/mol | Energy required for melting, relevant for melt-cast applications. |

| Critical Temperature (tc) | 851.72 | K | Defines the upper limit for the liquid phase. |

| Critical Pressure (pc) | 4351.13 | kPa | Pressure required to liquefy at the critical temperature. |

| McGowan's Characteristic Volume (mcvol) | 99.710 | ml/mol | Relates to the molecule's size and interactions. |

Data sourced from Cheméo. chemeo.com

Exploration of Novel Energetic and Material Applications

The nitrate (B79036) ester functional group is a classic explosophore, and materials containing it find use across explosives, propellants, and pyrotechnics. nih.govsemanticscholar.org While simple in structure, this compound holds potential in several modern energetic applications, most notably as an energetic plasticizer.

Additionally, its properties could make it a candidate for melt-castable explosive formulations. Melt-casting is a desirable manufacturing process, and there is an ongoing need for new materials with suitable melting points, good thermal stability, and high performance. lanl.govanalytica-world.com

Table 2: Comparative Properties of Select Nitrate Ester Explosives

| Compound | Formula | Molar Mass ( g/mol ) | Oxygen Balance (%) | Application Area |

|---|---|---|---|---|

| This compound | C₃H₆N₂O₆ | 166.09 | -19.26 | Potential Plasticizer |

| Nitroglycerin (NG) | C₃H₅N₃O₉ | 227.09 | +3.52 | Propellant, Explosive |

| Pentaerythritol tetranitrate (PETN) | C₅H₈N₄O₁₂ | 316.14 | -10.12 | Secondary Explosive |

| RDX (for comparison) | C₃H₆N₆O₆ | 222.12 | -21.61 | Secondary Explosive |

Data sourced from NIST Chemistry WebBook, Wikipedia, and other sources. wikipedia.orgnist.gov

Integrated Experimental and Theoretical Approaches for Comprehensive Understanding

A complete understanding of any energetic material requires a synergistic combination of experimental synthesis and characterization with theoretical modeling. rsc.orgresearchgate.net This integrated approach will be crucial for fully exploring the potential of this compound.

Future research programs would ideally follow a structured workflow:

Synthesis and Purification: Production of high-purity this compound, potentially utilizing the green chemistry methodologies discussed previously.

Experimental Characterization: Thoroughly measuring its fundamental properties. This includes thermal analysis (DSC/TGA) to determine melting and decomposition temperatures, sensitivity testing (impact and friction) to assess handling safety, and performance testing (such as bomb calorimetry) to measure its energy output. acs.org

Theoretical Modeling: Concurrently, developing the advanced computational models described in section 8.2 to predict these same properties.

Validation and Refinement: Comparing the experimental data with theoretical predictions. Discrepancies between the two are used to refine the computational models, leading to a more robust and accurate predictive capability. This iterative process accelerates the understanding of structure-property relationships and can guide the development of new formulations. nih.govresearchgate.net

By combining these approaches, researchers can build a comprehensive profile of this compound, enabling a reliable assessment of its potential and paving the way for its use in next-generation energetic materials.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing trimethylene dinitrate to ensure reproducibility?

- Synthesis should prioritize purity control, as byproducts like isomeric forms (e.g., 1,3-propanediol dinitrate) may form under non-optimized conditions . Detailed experimental protocols must include reaction temperature, solvent selection, and purification steps (e.g., fractional distillation). Follow guidelines for reporting synthetic procedures, such as specifying characterization data (NMR, IR) for new compounds and referencing established methods for known analogs .

Q. How can researchers validate the structural identity of this compound?

- Combine spectroscopic techniques (e.g., NMR, NMR) with computational methods like density functional theory (DFT) to compare experimental and simulated spectra. For example, partial charges on the molecule derived from B3LYP/6-31G* basis sets can confirm structural features . Ensure purity via high-performance liquid chromatography (HPLC) and elemental analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Adopt exposure limits (HTFOEL) of 0.05 ppmv, extrapolated from structurally similar dinitrates (e.g., ethylene glycol dinitrate) due to limited toxicity data . Use fume hoods, personal protective equipment (PPE), and real-time monitoring tools (e.g., plasma chromatography for vapor detection) .

Advanced Research Questions

Q. How do computational models resolve contradictions in this compound’s stability under varying conditions?

- Employ restrained molecular dynamics (rMD) simulations to assess conformational stability in solvents or under thermal stress. Compare energy-minimized A-form and B-form structures to experimental data, adjusting force fields to account for hydrogen bonding or steric effects observed in analogs like nitrocellulose-based propellants . Address discrepancies by cross-validating results with differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

Q. What methodological challenges arise in quantifying trace impurities of this compound in complex matrices?

- Use high-precision coulometry for electrochemical detection in battery research or gas chromatography-mass spectrometry (GC-MS) for environmental samples. Calibrate instruments with surrogate standards (e.g., triethylene glycol dinitrate) to account for matrix interference . Triangulate data by combining analytical techniques (e.g., NMR and X-ray diffraction) to mitigate false positives .

Q. How can researchers address gaps in toxicity data for this compound?

- Design in vitro assays (e.g., cytotoxicity in human cell lines) using protocols from surrogate compounds like nitroglycerin, while accounting for differences in metabolic pathways . Collaborate with regulatory bodies to align experimental endpoints (e.g., LD, NOAEL) with existing frameworks for glycol dinitrates .

Q. What strategies optimize experimental design for studying this compound’s role in energy storage systems?

- Integrate cyclic voltammetry to assess redox behavior and capacity retention in lithium-ion batteries. Pair with operando spectroscopy (e.g., FTIR) to monitor degradation pathways. Reference poly(trimethylene terephthalate) crystallization studies for insights into polymer-electrolyte interactions .

Data Reporting and Compliance

Q. How should researchers document conflicting data on this compound’s environmental persistence?

- Follow standardized literature review protocols (e.g., PRISMA) to compile and critique studies. Highlight methodological variations (e.g., degradation conditions, analytical sensitivity) in supplementary materials . Use tables to compare half-life data across studies, noting outliers and potential sources of error.

Q. What ethical guidelines apply to human exposure studies involving this compound?

- Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, participant selection criteria, and informed consent forms. Reference U.S. Army Medical Research guidelines for handling hazardous compounds .

Tables for Key Comparisons

Table 1: Exposure Limits for Dinitrate Analogs

| Compound | HTFOEL (ppmv) | Basis for Extrapolation | Source |

|---|---|---|---|

| This compound | 0.05 | Structural similarity to PGDN | |

| Ethylene glycol dinitrate | 0.05 | ACGIH TLV | |

| Nitroglycerin | 0.05 | Occupational safety data |

Table 2: Analytical Techniques for Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.